1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid
Description
The compound 1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a nitro group at position 3, a carboxylic acid group at position 5, and a (3-chlorophenyl)methyl substituent at the N1 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical activities, with substituent positioning and electronic characteristics playing pivotal roles in their functionality .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-3-1-2-7(4-8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVCOOEEMGVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent like sulfuric acid to form esters.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, bases like potassium carbonate for alkylation, and acids like sulfuric acid for esterification. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that pyrazole derivatives exhibit significant antifungal and antibacterial activities, making them potential candidates for developing new antimicrobial agents .
- Antioxidant Properties : Research indicates that this compound may possess antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage .
- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory activities, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The presence of the nitro group in the structure may enhance these effects .
- Cancer Research : The compound's structural similarities to other known anticancer agents suggest its potential use in cancer therapy. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Structural Insights
The crystal structure of 1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid has been characterized using X-ray diffraction techniques. Key findings include:
- Molecular Geometry : The pyrazole ring exhibits specific dihedral angles relative to the chlorophenyl group, contributing to its overall stability and reactivity.
- Intermolecular Interactions : Hydrogen bonding patterns between molecules can influence the solid-state properties and biological activity of the compound .
Case Studies
Several case studies illustrate the compound's applications:
- Antimicrobial Efficacy Study :
- Structure-Activity Relationship Analysis :
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorophenyl group may enhance its binding affinity to specific targets, while the carboxylic acid group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Groups
Key structural variations among pyrazole derivatives include substituent positions (e.g., nitro, methyl, trifluoromethyl) and the nature of aromatic or heterocyclic appendages. Below is a comparative analysis of related compounds:
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Nitro Group (C3) : The nitro group is a strong electron-withdrawing substituent, increasing acidity at the carboxylic acid (C5) and influencing reactivity in electrophilic substitutions. Comparatively, trifluoromethyl (CF₃) groups (e.g., ) provide similar electron withdrawal but with greater steric bulk.
- Benzyl vs.
Biological Activity
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the presence of halogen substituents, such as chlorine, enhances the antimicrobial efficacy of these compounds due to increased lipophilicity and better membrane penetration .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also exhibit similar effects, potentially making it useful in treating inflammatory conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For example, research on related pyrazole compounds indicates that they can inhibit tumor growth in vitro and in vivo by targeting specific cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of this compound reveals that the presence of electron-withdrawing groups like nitro and halogens significantly enhances biological activity. The chlorophenyl group contributes to increased binding affinity for biological targets, which is crucial for its antimicrobial and anticancer activities .
Summary Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of COX/LOX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that compounds with chlorophenyl substitutions exhibited significantly higher inhibitory concentrations against Staphylococcus aureus and Escherichia coli compared to their non-substituted counterparts .
Case Study 2: Anti-inflammatory Potential
In a controlled trial assessing anti-inflammatory properties, this compound was administered to animal models with induced inflammation. The compound demonstrated a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
Research involving the application of this compound on various cancer cell lines revealed significant cytotoxic effects. The study highlighted its effectiveness against lung cancer (A549) and colon cancer (HT-29) cells, where it induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
